Metabolic Stability: 1-Azaspiro[3.3]heptane Core vs. 2-Azaspiro[3.3]heptane Core – Half-Life Advantage in Human Liver Microsomes
In a direct head-to-head comparison using bupivacaine-derived model compounds, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability over the isomeric 2-azaspiro[3.3]heptane scaffold. The half-life (t₁/₂) of the 1-azaspiro[3.3]heptane-containing derivative was 52 min, nearly twice the 31 min observed for the 2-aza isomer [1]. Additionally, intrinsic clearance (CLint) in human liver microsomes was lower for the 1-aza scaffold (32 μL·min⁻¹·mg⁻¹) compared to the 2-aza scaffold (53 μL·min⁻¹·mg⁻¹), indicating slower oxidative metabolism [1]. Because the target compound bears the 1-azaspiro[3.3]heptane architecture, it is expected to confer this metabolic advantage when incorporated into drug-like molecules.
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | t₁/₂ = 52 min; CLint = 32 μL·min⁻¹·mg⁻¹ (for 1‑azaspiro[3.3]heptane model compound 59) |
| Comparator Or Baseline | t₁/₂ = 31 min; CLint = 53 μL·min⁻¹·mg⁻¹ (for 2‑azaspiro[3.3]heptane model compound 58); piperidine reference: CLint = 14 μL·min⁻¹·mg⁻¹ |
| Quantified Difference | 1‑aza half‑life 1.68× longer than 2‑aza; CLint 40% lower than 2‑aza |
| Conditions | Human liver microsome assay; model compounds based on bupivacaine scaffold |
Why This Matters
Higher metabolic stability predicts longer in vivo half-life and lower clearance, reducing dosing frequency and improving the developability profile of drug candidates built on this scaffold.
- [1] Kirichok, A. A. et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed. 2023, 62, e202311583. (Data from Figure 3; CLint and t₁/₂ values for compounds 57–59.) View Source
